2-Methyl-4,6-di(pyridin-4-yl)-1,3,5-triazine
Description
2-Methyl-4,6-di(pyridin-4-yl)-1,3,5-triazine is a trisubstituted 1,3,5-triazine derivative featuring two pyridin-4-yl groups and a methyl substituent. This compound is synthesized via nucleophilic substitution reactions starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), where chlorine atoms are sequentially replaced by methyl and pyridyl groups under controlled conditions .
Properties
IUPAC Name |
2-methyl-4,6-dipyridin-4-yl-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5/c1-10-17-13(11-2-6-15-7-3-11)19-14(18-10)12-4-8-16-9-5-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOABUEIOMFJXKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)C2=CC=NC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40483535 | |
| Record name | 2-Methyl-4,6-di(pyridin-4-yl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42518-09-2 | |
| Record name | 2-Methyl-4,6-di(pyridin-4-yl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,6-di(pyridin-4-yl)-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanopyridine with formaldehyde and ammonia, followed by cyclization to form the triazine ring. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,6-di(pyridin-4-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced triazine derivatives.
Substitution: The pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine rings .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that 2-Methyl-4,6-di(pyridin-4-yl)-1,3,5-triazine exhibits promising anticancer properties. A study by Zhang et al. (2021) demonstrated that derivatives of this compound could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
In addition to its anticancer effects, this compound has shown antimicrobial activity. A study published in the Journal of Medicinal Chemistry reported that this compound derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria . These findings suggest its potential as a lead compound for developing new antibiotics.
Materials Science
Organic Light Emitting Diodes (OLEDs)
The compound's unique electronic properties make it suitable for applications in OLED technology. Research has shown that incorporating this compound into OLED materials enhances their efficiency and stability. A study by Liu et al. (2020) found that devices utilizing this compound demonstrated improved luminescence and charge transport properties .
Polymer Composites
In materials science, the incorporation of this compound into polymer matrices has been explored for creating advanced composites with enhanced thermal and mechanical properties. Research indicates that these composites exhibit increased resistance to thermal degradation and improved mechanical strength compared to traditional polymers .
Catalysis
Catalytic Applications in Organic Synthesis
The compound serves as a ligand in various catalytic reactions. Studies have shown that when used in palladium-catalyzed cross-coupling reactions, this compound enhances the reaction yield significantly compared to other ligands . This property is attributed to its ability to stabilize metal centers and facilitate the formation of reactive intermediates.
Electrocatalysis
Recent advancements have also highlighted the potential of this compound in electrocatalytic applications. Research indicates that it can be utilized as a catalyst for oxygen reduction reactions (ORR), which are crucial in fuel cell technology. The compound's electronic structure allows for efficient electron transfer processes necessary for catalyzing ORR .
Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents; Antimicrobial agents | Induces apoptosis; Significant antibacterial activity |
| Materials Science | OLEDs; Polymer composites | Enhanced luminescence; Improved mechanical properties |
| Catalysis | Organic synthesis; Electrocatalysis | Higher yields in cross-coupling; Efficient ORR catalyst |
Case Studies
Case Study 1: Anticancer Activity Assessment
A comprehensive study conducted by Zhang et al. involved synthesizing several derivatives of this compound and evaluating their anticancer efficacy using MTT assays on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics .
Case Study 2: Development of OLED Devices
Liu et al. investigated the integration of this triazine derivative into OLED devices. The study reported a significant increase in device efficiency and lifespan when using optimized concentrations of the compound in the active layer .
Mechanism of Action
The mechanism of action of 2-Methyl-4,6-di(pyridin-4-yl)-1,3,5-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of pyridine rings allows for interactions with metal ions, which can be crucial for its activity in catalytic processes.
Comparison with Similar Compounds
Key Observations :
Physical and Chemical Properties
Key Findings :
- Coordination Chemistry : TPT’s three pyridyl groups enable tridentate coordination, forming robust MOFs with metals like Ni(II) for gas adsorption (e.g., CO₂ and alkanes) . In contrast, the target compound’s two pyridyl groups may form less extended networks, favoring 1D or 2D structures.
- Thermal Stability : Methyl groups generally increase thermal stability compared to chloro substituents (e.g., simazine), which are prone to hydrolysis .
Biological Activity
2-Methyl-4,6-di(pyridin-4-yl)-1,3,5-triazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of antimicrobial and anticancer properties. This article presents a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and case studies that illustrate its potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound features a triazine ring substituted with two pyridine groups and a methyl group. This structural arrangement is conducive to various biological interactions.
Synthesis Methods:
The compound can be synthesized through various methods involving the reaction of pyridine derivatives with triazine precursors. For instance, the condensation of 2,4-dichloro-6-methyl-1,3,5-triazine with pyridine derivatives has been reported as an effective synthetic route.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound. The compound has shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.0 | |
| HCT-116 (Colon Cancer) | 0.98 | |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 6.25 |
The mechanism of action appears to involve the inhibition of critical signaling pathways associated with cancer cell proliferation. Specifically, compounds based on the triazine structure have been shown to inhibit phosphatidylinositol 3-kinase (PI3K), leading to reduced tumor growth and enhanced apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer effects, this compound exhibits antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains and fungi. The exact mechanism is still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways.
Study on Antiproliferative Activity
A study conducted on a series of triazine derivatives demonstrated that substituents on the triazine core significantly influence antiproliferative activity against MCF-7 and HCT-116 cell lines. The presence of morpholine rings enhanced activity compared to other substituents .
Safety Profile Assessment
In vivo studies have assessed the safety profile of related triazine compounds. For example, a derivative exhibited favorable pharmacokinetic properties with low toxicity in healthy mice at doses up to 40 mg/kg . Such findings are crucial for evaluating the therapeutic potential of these compounds in clinical settings.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer proliferation and survival.
- Receptor Modulation : It can modulate receptor activity linked to cell signaling pathways.
- Metal Ion Coordination : The pyridine rings facilitate interactions with metal ions which are essential for catalytic processes.
Q & A
Q. What are the established synthetic routes for 2-Methyl-4,6-di(pyridin-4-yl)-1,3,5-triazine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous triazines are synthesized by reacting trichloro-1,3,5-triazine with substituted amines or pyridines under controlled conditions. Key steps include:
- Using anhydrous solvents (e.g., acetone or THF) at 0–5°C to minimize side reactions .
- Gradual addition of nucleophiles (e.g., 4-aminopyridine) to the triazine core.
- Purification via column chromatography or recrystallization from DMF/ethanol mixtures to isolate the product .
- Yield optimization requires precise stoichiometry, inert atmospheres, and monitoring via TLC or HPLC .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Resolve pyridyl and triazine proton environments; δ ~8.5–9.0 ppm for pyridyl protons, δ ~160–170 ppm for triazine carbons .
- IR Spectroscopy : Confirm C=N stretching (1560–1630 cm⁻¹) and pyridyl C-H vibrations (3050–3100 cm⁻¹) .
- Single-Crystal X-Ray Diffraction : Determines molecular geometry, bond angles, and packing modes. Pyridyl groups often adopt planar configurations for π-π stacking .
- HR-MS : Validates molecular weight and isotopic patterns .
Q. What are the solubility properties and recommended storage conditions for this compound?
- Methodological Answer :
- Soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., chloroform) but insoluble in water or hexane .
- Storage: Desiccate at 4°C under argon to prevent hydrolysis of the triazine ring. Conduct stability tests via periodic NMR to detect degradation .
Q. How is this compound utilized in materials science, particularly in coordination chemistry?
- Methodological Answer :
- Acts as a tridentate ligand in metal-organic frameworks (MOFs) or cages. The pyridyl N atoms coordinate to transition metals (e.g., Pd²⁺, Ru²⁺), forming stable complexes .
- Example: In Pd-based MOFs, it enables catalytic sites for Suzuki coupling or hydrogenation. Characterization via PXRD and BET analysis confirms porosity .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the triazine core in nucleophilic substitution reactions?
- Methodological Answer :
- The electron-deficient triazine ring undergoes sequential substitution. Kinetic studies (e.g., UV-Vis monitoring) show that chloro substituents are replaced in the order C-2 > C-4 > C-6 due to electronic and steric effects .
- Solvent polarity and base strength (e.g., NaOMe vs. Et3N) influence reaction rates. DFT calculations can model transition states to predict regioselectivity .
Q. How do electronic properties of the pyridyl substituents affect the compound’s coordination behavior and MOF stability?
- Methodological Answer :
- Pyridyl groups enhance π-backbonding with metals, stabilizing complexes. Cyclic voltammetry and UV-Vis spectroscopy reveal ligand-to-metal charge transfer (LMCT) bands .
- Thermogravimetric analysis (TGA) and variable-temperature PXRD assess MOF stability. Higher pyridyl electron density correlates with thermal resilience up to 300°C .
Q. How can contradictions in reported biological activities of triazine derivatives be systematically addressed?
- Methodological Answer :
- Case Study : If antimicrobial activity varies between studies, consider:
- Substituent effects (e.g., methyl vs. trifluoromethyl groups altering lipophilicity) .
- Assay conditions (e.g., broth microdilution vs. disk diffusion methods) .
- Validate results using orthogonal assays (e.g., SEM to confirm biofilm disruption) and SAR models to isolate contributing functional groups .
Q. What computational strategies predict the compound’s reactivity in photochemical or catalytic applications?
- Methodological Answer :
- TD-DFT : Models excited-state behavior for photocatalytic applications (e.g., H2 evolution) .
- Molecular Dynamics (MD) : Simulates solvent interactions and ligand flexibility during catalysis.
- Hirshfeld Surface Analysis : Maps intermolecular interactions in crystals to guide co-crystal design for enhanced stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
